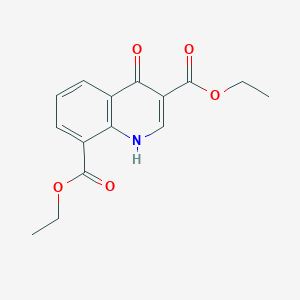

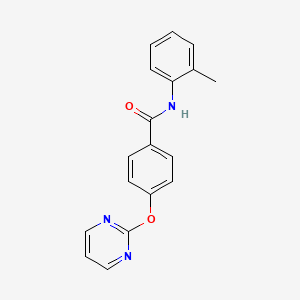

![molecular formula C21H15ClN4OS B5565829 N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B5565829.png)

N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related quinoline derivatives involves condensation reactions, showcasing the versatility of quinoline compounds in forming complex structures. For example, compounds have been synthesized by condensing different aldehydes with 2-(quinolin-8-yloxy)acetohydrazide, highlighting the methodology for constructing similar compounds (Saeed et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized using various spectroscopic techniques, including X-ray crystallography, which reveals detailed insights into their conformation and spatial arrangement. For instance, studies have detailed the crystal structure of related compounds, providing a foundation for understanding the molecular geometry and intermolecular interactions pivotal in defining the compound's behavior and reactivity (Jun Tan, 2009).

Chemical Reactions and Properties

Quinoline derivatives exhibit a range of chemical reactions, indicative of their reactive nature. These reactions are crucial for synthesizing various compounds and understanding their chemical behavior. For instance, the formation of Schiff bases through condensation reactions with aldehydes is a common pathway for synthesizing quinoline-containing compounds, demonstrating their versatility in chemical synthesis (Li Jia-ming, 2009).

科学的研究の応用

Neuroprotective Potential

Studies have explored the neuroprotective effects of compounds like licostinel, an NMDA antagonist, showing safety and tolerability in acute stroke patients, hinting at the neuroprotective potential of related compounds in cerebral ischemia (Albers et al., 1999).

Pharmacokinetics and Metabolism

Research on the pharmacokinetics and metabolism of various compounds, including studies on farnesyl transferase inhibitors and the use of accelerator mass spectrometry in human studies, provides insights into how related chemical compounds are processed and utilized in the human body (Garner et al., 2002).

Impact on Neurological Diseases

Investigations into the role of quinolinic acid and the kynurenine pathway metabolism in neurological diseases shed light on the potential effects of related compounds on conditions like Huntington's and Alzheimer's diseases, offering avenues for therapeutic intervention (Heyes et al., 1992).

Biomonitoring and Environmental Impact

Studies on the biomonitoring of heterocyclic aromatic amine metabolites in human urine provide a framework for assessing exposure to environmental toxins and could guide research into the environmental impact and human exposure to related chemical compounds (Stillwell et al., 1999).

特性

IUPAC Name |

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4OS/c22-21-16(11-15-6-2-4-8-18(15)25-21)12-23-26-19(27)13-28-20-10-9-14-5-1-3-7-17(14)24-20/h1-12H,13H2,(H,26,27)/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJXAYKUXHAJCS-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CC4=CC=CC=C4N=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=CC4=CC=CC=C4N=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)

![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)

![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)

![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)

![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)

![2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)